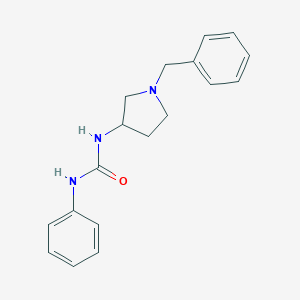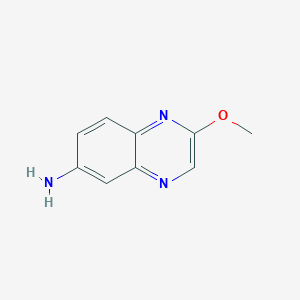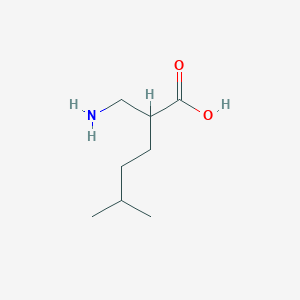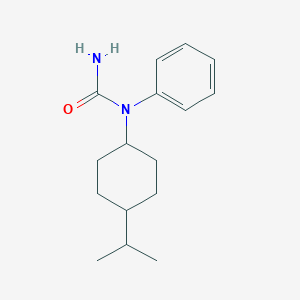
3-Amino-1h-indole-2-carbohydrazide
Übersicht
Beschreibung
“3-Amino-1h-indole-2-carbohydrazide” is a chemical compound with the molecular formula C9H10N4O . It has a molecular weight of 190.2 . This compound is used in various research and development applications .
Synthesis Analysis
The synthesis of indole derivatives, including “3-Amino-1h-indole-2-carbohydrazide”, has been a topic of interest in medicinal chemistry . Various methods have been developed for the synthesis of promising indole-based compounds . For instance, one study describes the synthesis and vacuole-inducing activity of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives .
Molecular Structure Analysis
The molecular structure of “3-Amino-1h-indole-2-carbohydrazide” is represented by the linear formula C9H10N4O . The InChI code for this compound is 1S/C9H10N4O/c10-7-5-3-1-2-4-6(5)12-8(7)9(14)13-11/h1-4,12H,10-11H2,(H,13,14) .
Chemical Reactions Analysis
Indole derivatives, including “3-Amino-1h-indole-2-carbohydrazide”, have been studied for their potential in various chemical reactions . For example, they have been evaluated for their ability to inhibit tubulin polymerization .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Amino-1h-indole-2-carbohydrazide” include a melting point of 197 - 199°C .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, including 3-Amino-1h-indole-2-carbohydrazide, have shown promising antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-Inflammatory Properties
Indole derivatives have been found to possess anti-inflammatory properties . This suggests that 3-Amino-1h-indole-2-carbohydrazide could potentially be used in the treatment of inflammatory diseases.
Anticancer Agents
Indole derivatives have shown anticancer activity . For instance, furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives have been evaluated as tubulin inhibitors and anticancer agents .
Anti-HIV Activity
Indole derivatives have demonstrated anti-HIV activity . This suggests that 3-Amino-1h-indole-2-carbohydrazide could potentially be used in the development of new anti-HIV drugs.
Antioxidant Properties
Indole derivatives have been found to possess antioxidant properties . This suggests that 3-Amino-1h-indole-2-carbohydrazide could potentially be used in the treatment of diseases caused by oxidative stress.
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity . This suggests that 3-Amino-1h-indole-2-carbohydrazide could potentially be used in the development of new antimicrobial drugs.
Antitubercular Activity
Indole derivatives have demonstrated antitubercular activity . For instance, furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives have been evaluated for their in vitro antitubercular activity .
Multicomponent Reactions
1H-Indole-3-carbaldehyde and its derivatives, which could potentially include 3-Amino-1h-indole-2-carbohydrazide, are essential and efficient chemical precursors for generating biologically active structures . They have been used in inherently sustainable multicomponent reactions .
Safety And Hazards
Zukünftige Richtungen
Research on indole derivatives, including “3-Amino-1h-indole-2-carbohydrazide”, is ongoing, with recent advances made towards the synthesis of promising indole-based anticancer compounds . Future research may focus on further understanding the mechanism of action of these compounds and developing more effective indole-based anticancer agents .
Eigenschaften
IUPAC Name |
3-amino-1H-indole-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-7-5-3-1-2-4-6(5)12-8(7)9(14)13-11/h1-4,12H,10-11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPDDCYXLWMYKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)NN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149429 | |
| Record name | 3-Aminoindol-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1h-indole-2-carbohydrazide | |
CAS RN |
110963-29-6 | |
| Record name | 3-Aminoindol-2-carbohydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110963296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Aminoindol-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-AMINOINDOL-2-CARBOHYDRAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N733MJS98E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride](/img/structure/B34455.png)

![Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-](/img/structure/B34457.png)
![5,6-Dihydro-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B34458.png)








